

Foreword: Situating 1-Butyl-3-methylpyridinium Chloride in Modern Chemistry

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Compound of Interest

Compound Name: *1-Butyl-3-methylpyridinium
Chloride*

Cat. No.: *B140472*

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1-Butyl-3-methylpyridinium chloride, often abbreviated as [Bupy]Cl or referred to as NBuPy-Cl in comparative studies, belongs to the vast and versatile class of ionic liquids (ILs).[1][2] These compounds, often termed "designer solvents," have garnered significant interest as potential replacements for volatile organic compounds (VOCs) in a myriad of industrial applications, from chemical synthesis to energy storage.[2][3] Their low vapor pressure, high thermal stability, and tunable properties make them attractive from an engineering perspective. However, as their use expands, a rigorous understanding of their toxicological profile is paramount for ensuring human safety and environmental stewardship.[2][3]

This guide provides a comprehensive analysis of the toxicity of **1-Butyl-3-methylpyridinium Chloride**, synthesizing data from pivotal in-vivo and in-vitro studies. We will delve into its effects on mammalian systems, explore its genotoxic potential, and discuss the structural characteristics that govern its biological activity. The methodologies behind these assessments are detailed to provide researchers with a framework for both understanding the existing data and designing future investigations.

Section 1: Physicochemical Identity

A clear understanding of a compound's physical and chemical properties is the foundation of toxicology. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
CAS Number	125652-55-3	[4][5]
Molecular Formula	C10H16ClN	[6]
Molecular Weight	185.69 g/mol	[6]
Appearance	Solid at room temperature	[7]
Known Applications	Laboratory chemicals, manufacture of substances	[4]

Section 2: Mammalian Toxicity Profile

The most comprehensive data on the mammalian toxicity of [Bupy]Cl comes from comparative studies conducted by the National Toxicology Program (NTP), which evaluated its effects alongside other common ionic liquids.[1][3][8] The primary route of exposure investigated in these key studies was oral (via drinking water), mimicking a likely route for human exposure through environmental contamination.[9]

Acute and Dermal Toxicity

While detailed acute oral LD50 studies for [Bupy]Cl are not as prevalent as for its imidazolium counterparts, the data available indicates it is a skin and eye irritant.[2][6] Safety data sheets recommend avoiding contact with skin, eyes, and clothing and warn that the chemical, physical, and toxicological properties have not been fully investigated.[4] Precautionary statements emphasize wearing protective gear and rinsing eyes continuously with water in case of contact.[4] In NTP studies focused on dermal sensitization, N-butylpyridinium chloride (NBuPy-Cl) was classified as an irritant.[2]

Sub-Chronic Oral Toxicity: A 3-Month In-Vivo Study

The cornerstone of our understanding of [Bupy]Cl's systemic effects is a 3-month drinking water study in Sprague Dawley rats and B6C3F1/N mice.[1][8] This study was designed to compare the relative toxicities of different IL cations, including the pyridinium cation of [Bupy]Cl.

Experimental Rationale: A 3-month study duration is a standard for identifying target organ toxicity and establishing a dose-response relationship for non-cancer endpoints. Using two

rodent species (rats and mice) is a regulatory standard that helps to identify potential inter-species differences in toxicological response.

- **Body Weight and Consumption:** At higher concentrations, a consistent, dose-dependent decrease in body weight was observed.^{[8][9]} Rats exposed to high concentrations of [Bupy]Cl showed significantly decreased terminal mean body weights.^{[8][9]} Mice exposed to all tested ILs, including [Bupy]Cl, also had significantly decreased terminal body weights, with male mice typically showing a greater effect than females at comparable concentrations.^{[8][9]} This was often associated with reduced water consumption, suggesting that poor palatability at higher concentrations may have contributed to the observed effects.^{[2][10]}
- **Organ-Specific Toxicity:** The primary target organs identified in mice were the kidney and adrenal gland.^{[8][9]}
 - **Kidney:** Significantly increased incidences of chronic progressive nephropathy were observed in male mice at the highest exposure concentrations of [Bupy]Cl.^[8] A positive trend for this lesion was also seen in female mice exposed to [Bupy]Cl.^[8]
 - **Adrenal Gland:** In female mice, a significant increase in the incidence of a persistent X-zone in the adrenal cortex was noted for all four ILs tested, including [Bupy]Cl, at the highest exposure levels.^[8]
- **Hematology and Clinical Chemistry:** Exposure to [Bupy]Cl had minimal effects on hematological or clinical chemistry parameters, indicating a lack of significant systemic toxicity affecting the blood or major metabolic functions at the tested concentrations.^{[2][8]}
- **Survival and Reproduction:** The study found that [Bupy]Cl did not influence overall survival or the female reproductive cycle.^[8]

Species	Sex	Exposure Concentration	Key Toxicological Endpoints	LOEL*
Rat	M & F	Up to 6 mg/mL	Decreased terminal mean body weights at high concentrations. [8]	Not explicitly stated for rats
Mouse	Male	Up to 6 mg/mL	Decreased terminal mean body weight; increased incidence of chronic progressive nephropathy and renal tubule alteration.[8]	6 mg/mL[8]
Mouse	Female	Up to 6 mg/mL	Decreased terminal mean body weight; increased incidence of persistent X-zone in adrenal cortex.[2][8]	3 mg/mL[2]

*Lowest-Observed-Effect Level (LOEL) was determined based on lower body weights and nonneoplastic lesions.[8]

Section 3: Genetic Toxicology

Assessing the potential for a chemical to cause genetic damage is a critical component of its safety profile. The genotoxicity of [Bupy]Cl was evaluated as part of the NTP studies.

Bacterial Reverse Mutation Assay (Ames Test)

Methodological Principle: The Ames test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. These mutations render them unable to grow on a medium lacking the specific amino acid. The assay measures the ability of a test chemical to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow. The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

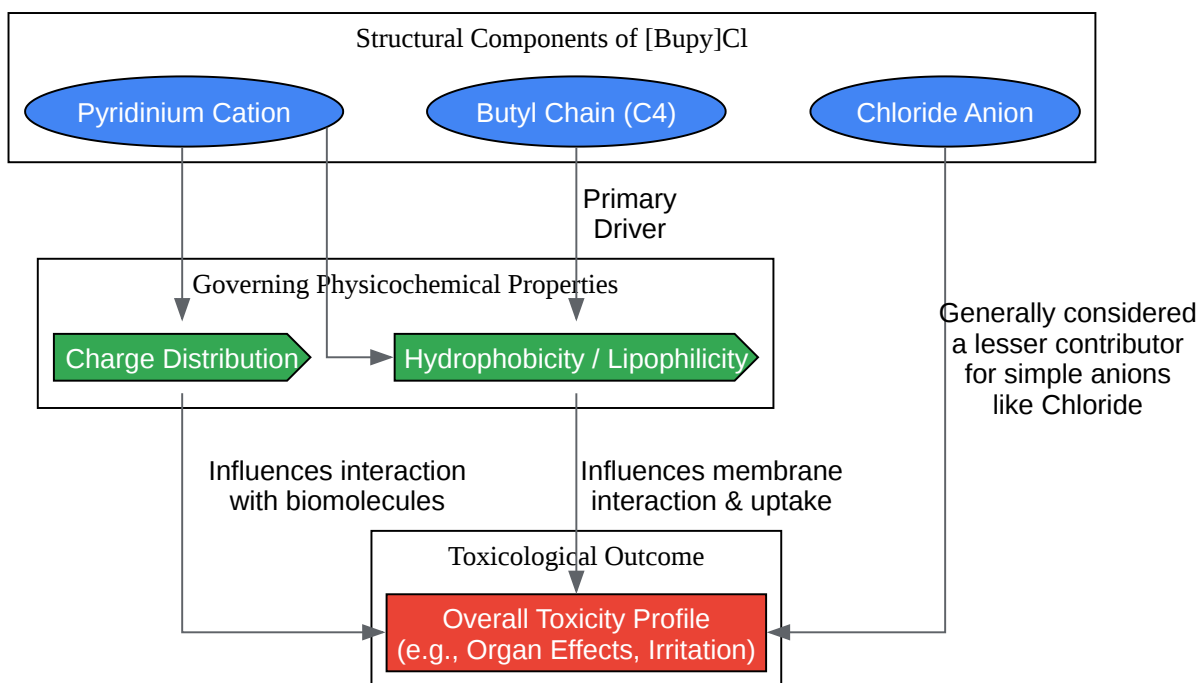
Findings: The NTP report concluded that IL exposure, including [Bupy]Cl, is generally not genotoxic.[8] In the bacterial mutagenicity assays, [Bupy]Cl did not show a positive response, meaning it did not cause a reproducible, dose-related increase in revertant colonies in any of the tested bacterial strains, either with or without metabolic activation.[11]

Section 4: Structure-Toxicity Relationship and Mechanistic Insights

The toxicity of ionic liquids is not random; it is intrinsically linked to their chemical structure.[7] Key factors influencing toxicity are the nature of the cation core (e.g., pyridinium, imidazolium) and the length of the alkyl chain substituent.[2][7][12]

- **Cation Headgroup:** Some research suggests that aromatic cations like pyridinium and imidazolium tend to be more toxic than nonaromatic cations.[7] However, the comprehensive NTP 3-month study did not find clear, overarching trends demonstrating that one cation type was definitively more toxic than another under the tested conditions, with toxicological findings varying across sexes and species for all cation types.[2]
- **Alkyl Chain Length:** A more established principle is that toxicity increases with the length of the alkyl side chain.[2] This is often attributed to increased hydrophobicity, which can enhance the molecule's ability to interact with and disrupt cell membranes.[2] While the NTP study primarily focused on butyl-substituted ILs, it compared 1-ethyl-3-methylimidazolium chloride (Emim-Cl, 2-carbon chain) with 1-butyl-3-methylimidazolium chloride (Bmim-Cl, 4-carbon chain) and found that the IL with the longer side chain (Bmim-Cl) exhibited greater toxicity.[9] This principle likely contributes significantly to the overall toxicity profile of [Bupy]Cl with its 4-carbon butyl chain.

The diagram below illustrates the hierarchical influence of structural components on the overall toxicity of an ionic liquid.



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Caption: Influence of molecular structure on the toxicity of [Bupy]Cl.

Section 5: Key Experimental Protocols

To ensure transparency and reproducibility, the methodologies employed in key toxicological assessments are outlined below.

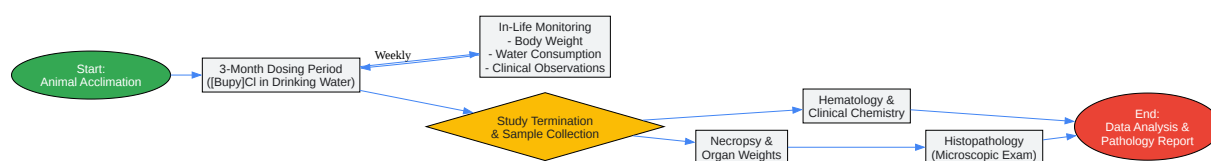
Protocol: 3-Month Sub-Chronic Oral Toxicity Study in Rodents

This protocol is a synthesized representation based on the NTP Technical Report methodology. [\[1\]](#)[\[8\]](#)

- Animal Model Selection: Groups of male and female Sprague Dawley rats and B6C3F1/N mice (n=10 per sex/exposure group) are selected. Animals are typically 5 weeks old at the start of the study.
- Test Article Administration: **1-Butyl-3-methylpyridinium chloride** is dissolved in drinking water at multiple concentrations (e.g., 0, 1, 3, and 6 mg/mL). The control group receives drinking water alone (0 mg/mL).
- Exposure Period: Animals have ad libitum access to the dosed drinking water for a period of 3 months.
- In-Life Monitoring:
 - Clinical Observations: Animals are observed twice daily for signs of morbidity and mortality.
 - Body Weight: Body weights are recorded weekly.
 - Water Consumption: Water consumption is measured weekly.
- Terminal Procedures:
 - Hematology & Clinical Chemistry: At the end of the 3-month period, blood samples are collected for a complete blood count (CBC) and analysis of clinical chemistry parameters.
 - Necropsy: A complete necropsy is performed on all animals.
 - Organ Weights: Key organs (e.g., liver, kidneys, adrenal glands) are weighed.
 - Histopathology: Tissues from over 40 sites are collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.

- **Data Analysis:** Statistical analysis is performed to compare exposed groups to the control group for all measured endpoints to determine toxicological significance.

The workflow for this in-vivo assessment is visualized below.



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Caption: Workflow for a 3-month sub-chronic rodent toxicity study.

Section 6: Conclusion and Expert Assessment

The available data indicates that **1-Butyl-3-methylpyridinium chloride** exhibits a moderate toxicity profile characterized by dose-dependent effects following sub-chronic oral exposure. At low concentrations (<3 mg/mL in drinking water), it has minimal effects on rats and mice.[8] However, at higher concentrations (≥ 3 mg/mL), it leads to reduced body weight gain and specific, non-neoplastic lesions in the kidneys and adrenal glands of mice.[8][9] Importantly, the compound does not appear to be genotoxic based on standard bacterial mutation assays.[8]

For drug development professionals and researchers, this profile suggests that while [Bupy]Cl is not acutely toxic at low levels, chronic exposure, particularly via oral routes, warrants careful risk assessment. The renal and adrenal effects in mice are the most significant toxicological findings and should be the primary focus of any safety evaluation for applications involving potential human exposure. The principle that toxicity is linked to the butyl chain length is a crucial insight, suggesting that similar pyridinium-based ILs with longer alkyl chains could exhibit even greater toxicity.[2][9]

References

- National Toxicology Program. (2022). Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. NTP Technical Report 103. [Link]
- PubChem. **1-Butyl-3-methylpyridinium Chloride**.
- National Toxicology Program. (2022). Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- National Toxicology Program. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- National Toxicology Program. (2022). Genetic Toxicology - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- National Toxicology Program. (2022). Toxicity studies of select ionic liquids...administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. PubMed Central. [Link]
- Chemsrvc. **1-Butyl-3-methylpyridinium chloride** | CAS#:125652-55-3. [Link]
- Egorova, K. S., & Ananikov, V. P. (2017).
- National Toxicology Program. (2022). Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- National Toxicology Program. (2022). Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- ResearchGate. Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride. [Link]
- National Institute of Environmental Health Sciences. (2022). TOX-103: Lay Summary. [Link]
- Stepnowski, P., et al. (2004). Cytotoxicity of ionic liquids and precursor compounds towards human cell line HeLa. Green Chemistry. [Link]
- National Toxicology Program. n-Butylpyridinium chloride (1124-64-7). Chemical Effects in Biological Systems. [Link]
- Li, Y., et al. (2023). 1-Butyl-3-methylimidazolium Chloride Affects Anaerobic Digestion through Altering Organics Transformation, Cell Viability, and Microbial Community. Environmental Science & Technology. [Link]
- PubChem. 1-Butyl-3-methylimidazolium chloride.

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Sources

- 1. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iolitec.de [iolitec.de]
- 5. 1-Butyl-3-methylpyridinium chloride | CAS#:125652-55-3 | Chemsrce [chemsrc.com]
- 6. 1-Butyl-3-methylpyridinium Chloride | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Genetic Toxicology - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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